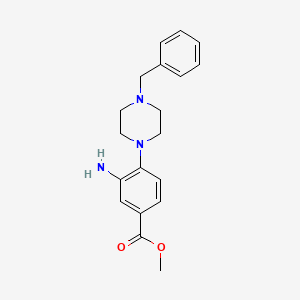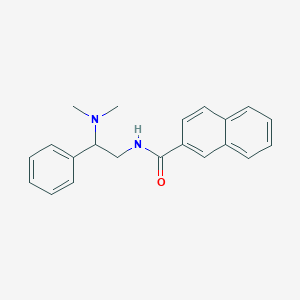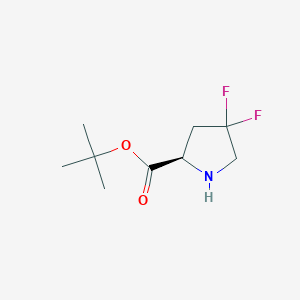![molecular formula C25H26N6O2 B2499821 1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 887458-80-2](/img/structure/B2499821.png)
1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one" is a derivative of the pyrazolo[3,4-d]pyrimidin-4(5H)-one family. This family of compounds has been the subject of various studies due to their potential biological activities, including anti-inflammatory and anticancer properties. The compound is not directly mentioned in the provided papers, but the papers do discuss related structures and their syntheses, which can provide insights into the possible synthesis and properties of the compound of interest.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives typically involves the reaction of amino-pyrazole carboxamides with various reagents. For instance, the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with ethyl alcanoates in the presence of sodium ethoxide in ethanol yields 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives . Another method involves the condensation of carboxamide with aromatic aldehydes in the presence of iodine to produce 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate substituents at the relevant positions on the pyrazolo[3,4-d]pyrimidine ring.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on these rings is crucial for the biological activity of these compounds. For example, the introduction of various substituents at the 6-position of the pyrazolo[3,4-d]pyrimidine ring can lead to compounds with different biological activities . The molecular structure of the compound of interest would likely include a 2,4-dimethylphenyl group at the 1-position and a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group at the 5-position, which could influence its biological properties.
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives are diverse and can lead to a variety of products depending on the reactants and conditions used. For example, the reaction of aminopyrazole with acetic anhydride can afford pyrazolopyrimidines, which can then be further reacted with ethyl chloroacetate to yield specific esters . Additionally, the reaction of aminopyrazole with α-cyanocinnamonitriles can give rise to pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles . These reactions demonstrate the versatility of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. For instance, the presence of a 2-phenyl group has been shown to confer anti-inflammatory properties without ulcerogenic activity, suggesting a favorable therapeutic index . The specific physical and chemical properties of the compound "this compound" would need to be determined experimentally, but its structure suggests it could have interesting biological activities.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation as Anticancer Agents
A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed significant cytotoxic effects against cancer cell lines, including HCT-116 and MCF-7, indicating their potential as therapeutic agents in cancer treatment. The structural modifications of these compounds have been linked to their biological activities, suggesting a structure-activity relationship that could guide the development of new anticancer drugs (Rahmouni et al., 2016).
Antimicrobial and Anticancer Potentials
Another study focused on novel pyrazole derivatives, including the synthesis of pyrazolo[4,3-d]-pyrimidine derivatives, demonstrated potential as antimicrobial and anticancer agents. These compounds exhibited higher anticancer activity compared to reference drugs and showed good to excellent antimicrobial activity, highlighting their dual-function potential in treating cancer and infections (Hafez et al., 2016).
Antitubercular Activity
Research into nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts revealed significant in vitro antitubercular activity against Mycobacterium tuberculosis strains. These compounds' design, synthesis, and evaluation underscore their potential as new therapeutic agents in the fight against tuberculosis, offering insights into the molecular basis of their activity and guiding future antitubercular drug development (Vavaiya et al., 2022).
Antibacterial and Insecticidal Applications
The synthesis of pyrimidine linked pyrazole heterocyclics demonstrated their potential for insecticidal and antibacterial applications. These compounds' biological activity was evaluated against various microorganisms and insects, indicating their utility in developing new agents for controlling pests and bacterial infections. This research highlights the versatility of pyrazolopyrimidinones in various applications, including agriculture and medicine (Deohate and Palaspagar, 2020).
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-18-8-9-22(19(2)14-18)31-24-21(15-27-31)25(33)30(17-26-24)16-23(32)29-12-10-28(11-13-29)20-6-4-3-5-7-20/h3-9,14-15,17H,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSSVHCCLCXKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2499739.png)
![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2499745.png)
![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499746.png)
![5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/no-structure.png)

![3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazono]-N-phenylpropanamide](/img/structure/B2499750.png)



![[(5R,5As,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2499757.png)


![N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2499760.png)
![5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine](/img/structure/B2499761.png)